molecular formula C12H6Cl2N2O2S B4433908 3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B4433908
M. Wt: 313.2 g/mol
InChI Key: RAZKUFJAHONKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with chlorine atoms and an isoxazole ring. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing compounds and aromatic precursors.

    Chlorination: Introduction of chlorine atoms at specific positions on the benzothiophene ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the isoxazole ring and chlorine atoms can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,6-DICHLORO-N-(3-ISOXAZOLYL)-2-PYRIDINECARBOXAMIDE: Similar structure but with a pyridine ring instead of benzothiophene.

    3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOFURAN-2-CARBOXAMIDE: Similar structure but with a benzofuran ring instead of benzothiophene.

Uniqueness

3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the presence of the benzothiophene core, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

3,6-dichloro-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2O2S/c13-6-1-2-7-8(5-6)19-11(10(7)14)12(17)15-9-3-4-18-16-9/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZKUFJAHONKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 3
3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 4
3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3,6-DICHLORO-N-(3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.